molecular formula C10H12N4 B12122670 [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B12122670
M. Wt: 188.23 g/mol
InChI Key: YEYKCELDUMQNEL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One of the earliest syntheses of this compound (then referred to as “homoveratrylamine”) involved a multi-step sequence starting from vanillin.

      Industrial Production: Information on large-scale industrial production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: While detailed studies are scarce, we can infer that it may undergo various reactions typical of aromatic amines.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. standard amine reactions (e.g., acylation, alkylation, etc.) could apply.

      Major Products: The major products formed would vary based on the specific reaction. Further research is needed to provide precise details.

  • Scientific Research Applications

      Chemistry: Limited studies exist, but its potential as a building block for novel compounds warrants exploration.

      Biology: Investigating its effects on biological systems, including receptor interactions, could be valuable.

      Medicine: No direct medical applications are documented, but related compounds may have pharmacological relevance.

      Industry: Its use in industry remains speculative, but its structural features may inspire new materials or drugs.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is lacking. Further research is necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other related compounds include

      Uniqueness: Our compound’s triazole ring sets it apart from other phenethylamines, potentially influencing its properties.

    Remember that research on this compound is ongoing, and additional studies may reveal more insights

    Properties

    Molecular Formula

    C10H12N4

    Molecular Weight

    188.23 g/mol

    IUPAC Name

    [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

    InChI

    InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)

    InChI Key

    YEYKCELDUMQNEL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NNC(=N2)CN

    Origin of Product

    United States

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